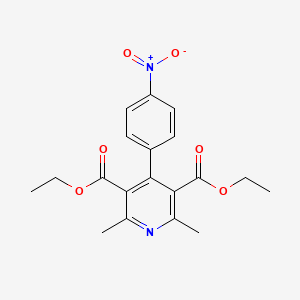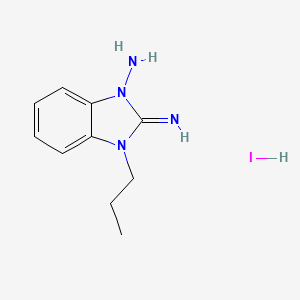![molecular formula C24H22Br2N4O4 B5000105 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione]](/img/structure/B5000105.png)
3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione], also known as PBPD, is a synthetic molecule that has gained attention in scientific research due to its potential in various fields. PBPD is a bis-pyrrolidine derivative that has two 3-bromophenyl substituents and a piperazine linker.
Mecanismo De Acción
The mechanism of action of 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] is not fully understood. However, it has been proposed that 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] acts by binding to DNA and inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has also been shown to induce oxidative stress and apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has been shown to have several biochemical and physiological effects. Some of the effects observed in various studies are:
1. Anti-cancer activity: 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
2. Neuroprotective effects: 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.
3. Drug delivery: 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] can improve the solubility and bioavailability of poorly soluble drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using a one-pot reaction method. It has shown promising results in various scientific fields such as cancer research, neurological disorders, and drug delivery. However, 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] also has some limitations. It is a relatively new molecule, and its long-term effects are not fully understood. Further research is needed to determine its safety and efficacy.
Direcciones Futuras
3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has shown promising results in various scientific fields, and there are several future directions for research. Some of the areas where 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] can be further studied are:
1. Cancer Research: Further research is needed to determine the efficacy of 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] in different types of cancer and to determine its long-term effects.
2. Neurological Disorders: Further research is needed to determine the potential of 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] in the treatment of various neurological disorders.
3. Drug Delivery: Further research is needed to determine the potential of 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] as a carrier molecule for drug delivery and to optimize its properties for this application.
Conclusion
3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] is a synthetic molecule that has gained attention in scientific research due to its potential in various fields. It can be easily synthesized using a one-pot reaction method and has shown promising results in cancer research, neurological disorders, and drug delivery. Further research is needed to determine its safety and efficacy in the long term. 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.
Métodos De Síntesis
3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] can be synthesized using a one-pot reaction method. The reaction involves the condensation of two molecules of 3-bromophenyl-2,5-pyrrolidinedione with piperazine in the presence of a base such as potassium carbonate. The reaction can be carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperature. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has been studied extensively for its potential in various scientific fields. Some of the areas where 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has shown promising results are:
1. Cancer Research: 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Disorders: 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been found to reduce oxidative stress and inflammation in the brain.
3. Drug Delivery: 3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione] can be used as a carrier molecule for drug delivery. It has been shown to improve the solubility and bioavailability of poorly soluble drugs.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-[4-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Br2N4O4/c25-15-3-1-5-17(11-15)29-21(31)13-19(23(29)33)27-7-9-28(10-8-27)20-14-22(32)30(24(20)34)18-6-2-4-16(26)12-18/h1-6,11-12,19-20H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIXJKDJAQBYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4CC(=O)N(C4=O)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5000035.png)
![N-[1-(2-adamantyl)ethyl]benzenesulfonamide](/img/structure/B5000036.png)
![4-[3-(2,5-dimethylphenoxy)propyl]morpholine](/img/structure/B5000043.png)
![methyl 2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5000050.png)

![3,11-diphenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000070.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000078.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5000094.png)
![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)

![4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)isophthalic acid](/img/structure/B5000126.png)

![4-[2-(5-bromo-2-furyl)-1-cyanovinyl]benzonitrile](/img/structure/B5000142.png)